molecular formula C18H14FNO6S2 B11263555 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B11263555
M. Wt: 423.4 g/mol
InChI Key: LBDDETRNVBMPTG-UHFFFAOYSA-N
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Description

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a benzothiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin derivative with benzenesulfonyl chloride under basic conditions.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the benzodioxin-sulfonamide derivative with the benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the fluorine atom on the benzothiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H14FNO6S2

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3

InChI Key

LBDDETRNVBMPTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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